molecular formula C11H14ClNO B14690571 2-Tert-butyl-3-(4-chlorophenyl)oxaziridine CAS No. 23898-60-4

2-Tert-butyl-3-(4-chlorophenyl)oxaziridine

Cat. No.: B14690571
CAS No.: 23898-60-4
M. Wt: 211.69 g/mol
InChI Key: KMWYLOSTYMJTFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Tert-butyl-3-(4-chlorophenyl)oxaziridine is a chemical compound that belongs to the class of oxaziridines. Oxaziridines are three-membered heterocycles containing oxygen, nitrogen, and carbon atoms. They are known for their high reactivity and are often used as oxygen and nitrogen transfer agents in various chemical reactions .

Preparation Methods

The synthesis of 2-Tert-butyl-3-(4-chlorophenyl)oxaziridine typically involves the reaction of tert-butylamine with 4-chlorobenzaldehyde to form an imine intermediate. This intermediate is then oxidized using an oxidizing agent such as m-chloroperbenzoic acid to yield the desired oxaziridine . The reaction conditions usually involve maintaining a low temperature to prevent decomposition and ensure high yield.

Chemical Reactions Analysis

2-Tert-butyl-3-(4-chlorophenyl)oxaziridine undergoes various types of chemical reactions, including:

    Oxidation: It can act as an oxidizing agent, transferring oxygen to various substrates.

    Reduction: It can be reduced to the corresponding amine.

    Substitution: It can undergo nucleophilic substitution reactions where the oxaziridine ring is opened by nucleophiles.

Common reagents used in these reactions include m-chloroperbenzoic acid for oxidation and lithium aluminum hydride for reduction . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-Tert-butyl-3-(4-chlorophenyl)oxaziridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Tert-butyl-3-(4-chlorophenyl)oxaziridine involves the transfer of oxygen or nitrogen to a substrate. The strained three-membered ring and the relatively weak N-O bond make it highly reactive. The electronic nature and size of the substituent on the nitrogen atom influence the reactivity and selectivity of the compound .

Comparison with Similar Compounds

2-Tert-butyl-3-(4-chlorophenyl)oxaziridine can be compared with other oxaziridines such as:

  • 2-tert-Butyl-3-(2-chlorophenyl)oxaziridine
  • 2-tert-Butyl-3-(4-methoxyphenyl)oxaziridine
  • 2-tert-Butyl-3-(4-fluorophenyl)oxaziridine

These compounds share similar structural features but differ in the substituents on the phenyl ring, which can influence their reactivity and applications.

Properties

CAS No.

23898-60-4

Molecular Formula

C11H14ClNO

Molecular Weight

211.69 g/mol

IUPAC Name

2-tert-butyl-3-(4-chlorophenyl)oxaziridine

InChI

InChI=1S/C11H14ClNO/c1-11(2,3)13-10(14-13)8-4-6-9(12)7-5-8/h4-7,10H,1-3H3

InChI Key

KMWYLOSTYMJTFP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1C(O1)C2=CC=C(C=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.